molecular formula C25H34N2O7 B11493531 5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid

5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid

Cat. No.: B11493531
M. Wt: 474.5 g/mol
InChI Key: YXLXAPQWXUIWRP-UHFFFAOYSA-N
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Description

5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrrole ring, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the attachment of the dimethoxyphenyl and ethoxycarbonyl groups. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the pyrrole ring.

    Introduction of the Ethoxycarbonyl Group: This can be done through esterification reactions, where an ethoxycarbonyl group is attached to the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Where the reactions are carried out in large batches with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H34N2O7

Molecular Weight

474.5 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H34N2O7/c1-6-34-25(31)24-16(2)19(17(3)26-24)15-27(22(28)8-7-9-23(29)30)13-12-18-10-11-20(32-4)21(14-18)33-5/h10-11,14,26H,6-9,12-13,15H2,1-5H3,(H,29,30)

InChI Key

YXLXAPQWXUIWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(CCC2=CC(=C(C=C2)OC)OC)C(=O)CCCC(=O)O)C

Origin of Product

United States

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